molecular formula C18H36O B102163 3-Octadecanone CAS No. 18261-92-2

3-Octadecanone

Cat. No. B102163
CAS RN: 18261-92-2
M. Wt: 268.5 g/mol
InChI Key: LMCGARAPKXJPNG-UHFFFAOYSA-N
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Description

3-Octadecanone is a chemical compound with the molecular formula C18H36O . Its molecular weight is 268.4778 . It is also known by other names such as octadecan-3-one .


Molecular Structure Analysis

The molecular structure of 3-Octadecanone consists of 18 carbon atoms, 36 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey for 3-Octadecanone is LMCGARAPKXJPNG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Octadecanone has a molecular weight of 268.478 . Unfortunately, the search results do not provide further details on the physical and chemical properties of 3-Octadecanone.

Scientific Research Applications

  • Pest and Beneficial Insect Influence in Agriculture

    • 3-Octadecanone derivatives, specifically cis-Jasmone (CJ), are involved in the octadecanoid pathway in plants and have significant effects on wheat pests and beneficial insects. CJ treatments showed varying effects depending on insect species, plant growth stages, and doses, demonstrating potential applications in agricultural pest management (Bayram & Tonğa, 2018).
  • Antimicrobial Applications

    • Octadecanone derivatives have been synthesized and demonstrated notable in vitro antimicrobial activity. Specifically, certain compounds showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus, and antifungal activity against Penicillium italicum and Fusarium oxysporum (Tsurho & Maddela, 2022).
  • Role in Plant Self-Defense

    • In rice (a monocot cereal crop), the octadecanoid pathway components, such as 12-oxo-phytodieonic acid (OPDA) and jasmonic acid (JA), play a significant role in plant self-defense responses. Studies have detailed the quantification of these components in rice seedling leaves, highlighting the importance of the octadecanoid pathway in plant defense (Rakwal et al., 2002).
  • Acaricidal Mechanism Study

    • Research on octadecanoic acid-3, 4-tetrahydrofuran diester, derived from neem oil, revealed its acaricidal activity. Transcriptomic and proteomic studies identified interference with energy metabolism, particularly the oxidative phosphorylation pathway, as its acaricidal mechanism (Song et al., 2017).
  • Jasmonate-Inducible Plant Defenses

    • The octadecanoid pathway, particularly via the treatment of plants with jasmonic acid, can induce increased parasitism of herbivores. This pathway is crucial for recruiting natural enemies of herbivores and may be useful in agricultural contexts (Thaler, 1999).
  • Insecticidal Activity Against Pests

    • Extracts containing octadecanoic acid derivatives have shown significant insecticidal activity against agricultural pests like Spodoptera litura and medically challenging pests like Aedes aegypti. This indicates potential applications in pest control (Amala et al., 2021).
  • Anti-Inflammatory Bioactive Compounds

    • The anti-inflammatory activity of Jatropha curcas, which includes octadecanoic acid as one of its compounds, highlights its potential medicinal applications in treating inflammation-related conditions (Othman et al., 2015).

properties

IUPAC Name

octadecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCGARAPKXJPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171311
Record name Octadecan-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Octadecanone

CAS RN

18261-92-2
Record name 3-Octadecanone
Source CAS Common Chemistry
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Record name Octadecan-3-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Octadecanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229418
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Record name Octadecan-3-one
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Record name Octadecan-3-one
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Record name OCTADECAN-3-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
J Moucawi, E Fustec, P Jambu, R Jacquesy - Soil Biology and Biochemistry, 1981 - Elsevier
… The same effect was found when 3-octadecanone (C-18 ketone) was compared to … Comparison between the extent of decomposition of 3-octadecanone (a C-18 ketone) and myristone (…
Number of citations: 105 www.sciencedirect.com
DE Sunko - Croatica Chemica Acta, 1955 - hrcak.srce.hr
… In the foiLlowing series of exrperiments the reaction was applied to (-)-2phthalimido-3-octadecanone (VI). This ketone was prepared from L-alanine in the cOiUrse of our work on …
Number of citations: 1 hrcak.srce.hr
S El-Desouky, A Abdelgawad… - Acta Poloniae …, 2019 - bibliotekanauki.pl
… The main constituents were tetrahydroisoquinoline derivative (31.44%), 2,3-dimethylheptadecane (16.71%) and 3-octadecanone (15.56%). Moreover, the phytochemical study of the …
Number of citations: 8 bibliotekanauki.pl
MH Ahmad, AI Jatau, GM Khalid… - Future Journal of …, 2021 - Springer
Background The plant Cochlospermum tinctorium A. Rich is a sub-shrub that belongs to the family Cochlospermaceae. The plant has been used in traditional medicine for the treatment …
Number of citations: 17 link.springer.com
M Proštenik, NŽ Stanaćev - Croatica Chemica Acta, 1955 - hrcak.srce.hr
Derivatives of racemic dihydrosphingosine were obtained by condensation of diibenzyl sodiotetradecylmalonate [II] with DL-aphthaloylamino-B-ethoxypropionic acid chloride [III]. …
Number of citations: 2 hrcak.srce.hr
SI Zav'yalov, NN Makhova, NI Aronova - … of the Academy of Sciences of …, 1972 - Springer
… The benzene layer was separated, dried with magnesium sulfate, and the solvent was removed in vacuo at 20 to give 3.9 g of impure l-hydroxy-2-benzamido-3-octadecanone (V) with …
Number of citations: 3 link.springer.com
H Gilman, GD Lichtenwalter - Journal of the American Chemical …, 1958 - ACS Publications
… Triphenylsilyllithium added normally to cyclohexanone, 2-nonadecanone, 3-octadecanone, 9-nonadecanone, 8-pentadecanone and 12-tricosanone. Abstraction of the acidic hydrogen …
Number of citations: 29 pubs.acs.org
B Diallo, R Vanhaelen-Fastré, M Vanhaelen - Phytochemistry, 1991 - Elsevier
… Thus, the following constituents were identified: 2tridecanone (I), l-dodecanol (2), l-tetradecanol (3), 3octadecanone (4) and 1-hydroxy-3-octadecanone (5). The major constituents of the …
Number of citations: 26 www.sciencedirect.com
M Proštenik, P Alaupović - Croatica Chemica Acta, 1957 - hrcak.srce.hr
… D(-)-2-Phthalimido-3-octadecanone (IV) was prepared from N-phthaloyl-L-alanyl chloride (II) and dibenzyl sodiotetradecylmalonate (I). The D-configuration was assigned to the ketone …
Number of citations: 14 hrcak.srce.hr
AP Handel, WW Nawar - Radiation Research, 1981 - meridian.allenpress.com
… By this reasoning, the 16-carbon acyl radical from palmitic acid would produce 2-heptadecanone, 3-octadecanone, and 4-nonadecanone as the major ketones. However, the major …
Number of citations: 22 meridian.allenpress.com

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